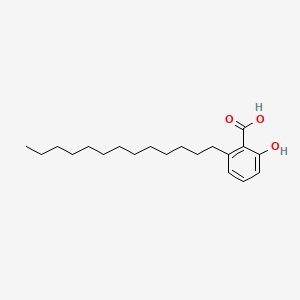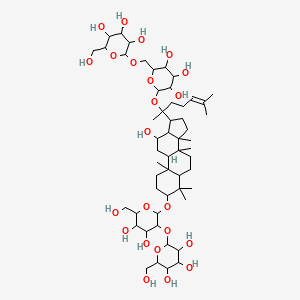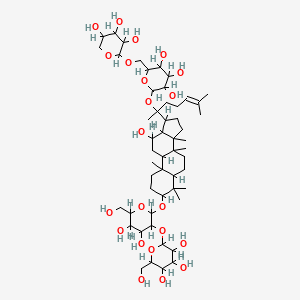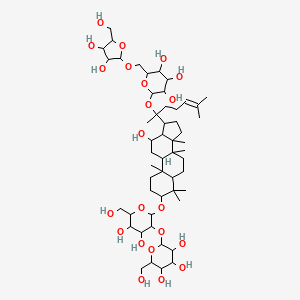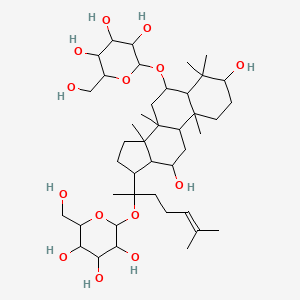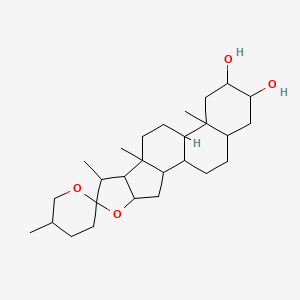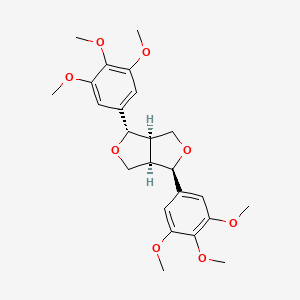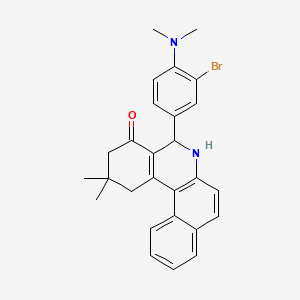
谷氨酰胺酶 C-IN-1
描述
- 谷氨酰胺酶 C-IN-1(化合物 968)是谷氨酰胺酶 C (GAC) 的变构抑制剂。
- 它选择性地抑制癌细胞生长,而不影响正常细胞对应物 .
- This compound 的化学结构如下所示: !this compound 化学结构
科学研究应用
- 谷氨酰胺酶 C-IN-1 在多个领域的跨学科研究中具有重要意义:
癌症研究: 它对癌细胞的选择性抑制作用使其成为一种很有希望的癌症治疗候选药物。
代谢研究: 研究谷氨酰胺代谢及其对细胞生长的影响。
药物开发: 作为药物发现的靶标具有潜力。
线粒体功能: 了解它在细胞能量产生中的作用。
作用机制
- 谷氨酰胺酶 C-IN-1 靶向谷氨酰胺酶 C (GAC),一种参与谷氨酰胺代谢的酶。
- 通过抑制 GAC,它破坏了癌细胞中谷氨酰胺的利用,从而抑制了它们的生长。
生化分析
Biochemical Properties
Glutaminase C-IN-1 interacts with the enzyme glutaminase, inhibiting its activity . This interaction affects the conversion of glutamine to glutamate, a critical step in glutaminolysis . Glutaminase C-IN-1 is an allosteric inhibitor, meaning it binds to a site on the glutaminase enzyme different from the active site, changing the enzyme’s conformation and reducing its activity .
Cellular Effects
The inhibition of glutaminase by Glutaminase C-IN-1 has significant effects on various types of cells. It has been shown to induce cell cycle arrest at the G1 phase, increase the production of cellular reactive oxygen species (ROS), and promote cellular stress and cancer cell apoptosis . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Glutaminase C-IN-1 involves binding interactions with the glutaminase enzyme. This binding leads to enzyme inhibition, changes in gene expression, and alterations in cellular metabolic pathways . The binding of Glutaminase C-IN-1 to glutaminase is allosteric, meaning it occurs at a site other than the enzyme’s active site, leading to changes in the enzyme’s conformation and activity .
Temporal Effects in Laboratory Settings
The effects of Glutaminase C-IN-1 change over time in laboratory settings. While specific information on the product’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is limited, it is known that the compound’s effects on cell cycle progression and ROS production occur over time .
Dosage Effects in Animal Models
While specific information on dosage effects of Glutaminase C-IN-1 in animal models is limited, it is known that the compound’s effects on cell cycle progression and ROS production are dose-dependent .
Metabolic Pathways
Glutaminase C-IN-1 is involved in the metabolic pathway of glutaminolysis . By inhibiting glutaminase, Glutaminase C-IN-1 affects the conversion of glutamine to glutamate, a critical step in this pathway .
Transport and Distribution
Given its role as a glutaminase inhibitor, it is likely that it interacts with the same transporters and binding proteins as glutamine and glutamate .
Subcellular Localization
Glutaminase, the enzyme that Glutaminase C-IN-1 inhibits, is known to be localized in the mitochondria . Therefore, it is likely that Glutaminase C-IN-1 also localizes to the mitochondria to exert its inhibitory effects.
准备方法
- 谷氨酰胺酶 C-IN-1 的合成路线和反应条件在现有文献中没有得到广泛记载。
- 工业生产方法可能涉及专有工艺。
化学反应分析
- 谷氨酰胺酶 C-IN-1 可能经历各种反应,但具体细节很少。
- 这些反应中常用的试剂和条件尚未公开。
- 这些反应形成的主要产物没有得到很好的记录。
相似化合物的比较
- 谷氨酰胺酶抑制剂是一个正在兴起的研究领域。
- 谷氨酰胺酶 C-IN-1 的独特之处在于它对癌细胞的选择性作用。
- 类似的化合物包括其他谷氨酰胺酶抑制剂,如 BPTES 和 CB-839。
属性
IUPAC Name |
5-[3-bromo-4-(dimethylamino)phenyl]-2,2-dimethyl-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27BrN2O/c1-27(2)14-19-24-18-8-6-5-7-16(18)9-11-21(24)29-26(25(19)23(31)15-27)17-10-12-22(30(3)4)20(28)13-17/h5-13,26,29H,14-15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFRRJQWRZFDLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC(=C(C=C5)N(C)C)Br)C(=O)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90389215 | |
| Record name | CHEBI:60279 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90389215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
311795-38-7 | |
| Record name | CHEBI:60279 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90389215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,3R,6R,7S,8S,9R,10S,13S,16S,17R)-8-tert-butyl-6,9,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B1671515.png)
